molecular formula C11H23BO2 B2960607 2-(1,2-Dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 807611-14-9

2-(1,2-Dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2960607
CAS RN: 807611-14-9
M. Wt: 198.11
InChI Key: ATYAARGZZDCIPP-UHFFFAOYSA-N
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Description

The compound seems to be a borolane derivative. Borolanes are organoborane compounds which are analogs of cycloalkanes with one carbon replaced by a boron atom . They are used in organic synthesis due to their reactivity.


Molecular Structure Analysis

The molecular structure of borolanes is similar to that of cycloalkanes, but with one carbon atom replaced by a boron atom . The exact structure of “2-(1,2-Dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on the specific arrangement of the atoms.


Chemical Reactions Analysis

Borolanes are known to undergo a variety of chemical reactions, including hydroboration, a reaction that involves the addition of borane (BH3) to unsaturated organic compounds .

Scientific Research Applications

Catalytic Applications

A study by Chang et al. (2005) described a highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes. This process is notable for its regioselectivity, high E stereoselectivity, and application in the synthesis of homoallylic alcohols, demonstrating the utility of such dioxaborolane compounds in organic synthesis and catalysis (Chang, Rayabarapu, Yang, & Cheng, 2005).

Polymer Synthesis

In polymer science, Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, catalyzed by (t)Bu(3)PPd(Ph)Br. This method yielded poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity, highlighting the role of dioxaborolane derivatives in precise polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Materials Science

A study by Fischer, Baier, and Mecking (2013) utilized a boron-containing compound for the synthesis of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. The process involved Suzuki-Miyaura chain growth polymerization to create nanoparticles with adjustable molecular weights, showcasing the application of dioxaborolane derivatives in the development of advanced material science solutions (Fischer, Baier, & Mecking, 2013).

Mechanism of Action

The mechanism of action of borolanes in chemical reactions often involves the unique properties of the boron atom, which can form stable covalent bonds with other atoms and can also accept electrons from other atoms or molecules .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYAARGZZDCIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

807611-14-9
Record name 4,4,5,5-tetramethyl-2-(3-methylbutan-2-yl)-1,3,2-dioxaborolane
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